Electrocatalytic C–N Coupling Yield Comparison: 2,4-Dimethoxyiodobenzene vs. 4-Iodoanisole vs. Iodobenzene
In electrocatalytic C–N bond-forming reactions proceeding via hypervalent iodine intermediates, 2,4-dimethoxyiodobenzene demonstrated superior coupling efficiency relative to both the mono-methoxy analog and the unsubstituted parent iodoarene . The dual methoxy substitution enhances electron density at the aromatic ring, stabilizing the hypervalent iodine intermediate and facilitating subsequent nucleophilic attack.
| Evidence Dimension | Isolated product yield |
|---|---|
| Target Compound Data | 55% yield |
| Comparator Or Baseline | 4-Iodoanisole (33% yield); Iodobenzene (22% yield) |
| Quantified Difference | +22 percentage points vs. 4-iodoanisole; +33 percentage points vs. iodobenzene |
| Conditions | Electrocatalytic C–N coupling reaction forming hypervalent iodine intermediate |
Why This Matters
For process chemists evaluating synthetic routes, the 55% yield translates to a 1.67-fold increase in isolated product relative to 4-iodoanisole, directly impacting step-efficiency and cost-per-kilogram in scale-up scenarios.
